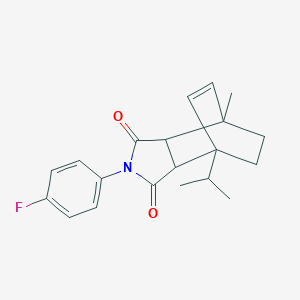![molecular formula C22H27N3O5 B241202 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its potential as a therapeutic agent. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Compound X. One potential direction is the development of new cancer therapies based on the inhibition of the enzymes targeted by this compound. Another potential direction is the investigation of the anti-inflammatory properties of Compound X for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of Compound X is a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of Compound X is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Compound X has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]propanamide |
InChI |
InChI=1S/C22H27N3O5/c26-18(23-13-16(17-2-1-9-30-17)24-7-10-29-11-8-24)5-6-25-21(27)19-14-3-4-15(12-14)20(19)22(25)28/h1-4,9,14-16,19-20H,5-8,10-13H2,(H,23,26) |
InChI Key |
GDVWWDYSSQZATR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5 |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)
![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)


![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)



![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)

![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)